molecular formula C23H24N4O2 B11556474 2-ethyl-N'~1~,N'~3~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanedihydrazide

2-ethyl-N'~1~,N'~3~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanedihydrazide

Katalognummer: B11556474
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: IURXEUPWBWGBQI-ZFYQWLEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ETHYL-N’1,N’3-BIS[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group and conjugated double bonds, which contribute to its reactivity and versatility in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-N’1,N’3-BIS[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDIHYDRAZIDE typically involves the condensation of ethyl hydrazine with substituted benzaldehydes under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-ETHYL-N’1,N’3-BIS[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDIHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

2-ETHYL-N’1,N’3-BIS[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDIHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-ETHYL-N’1,N’3-BIS[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDIHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the conjugated double bonds in the compound’s structure allow for interactions with various biological molecules, potentially disrupting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-ETHYL-N’1,N’3-BIS[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDIHYDRAZIDE is unique due to its specific arrangement of phenylprop-2-en-1-ylidene groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C23H24N4O2

Molekulargewicht

388.5 g/mol

IUPAC-Name

2-ethyl-N,N'-bis[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanediamide

InChI

InChI=1S/C23H24N4O2/c1-2-21(22(28)26-24-17-9-15-19-11-5-3-6-12-19)23(29)27-25-18-10-16-20-13-7-4-8-14-20/h3-18,21H,2H2,1H3,(H,26,28)(H,27,29)/b15-9+,16-10+,24-17+,25-18+

InChI-Schlüssel

IURXEUPWBWGBQI-ZFYQWLEYSA-N

Isomerische SMILES

CCC(C(=O)N/N=C/C=C/C1=CC=CC=C1)C(=O)N/N=C/C=C/C2=CC=CC=C2

Kanonische SMILES

CCC(C(=O)NN=CC=CC1=CC=CC=C1)C(=O)NN=CC=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.